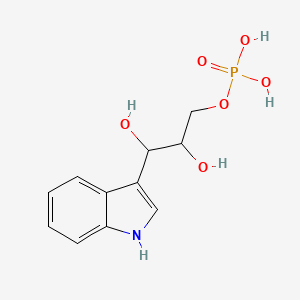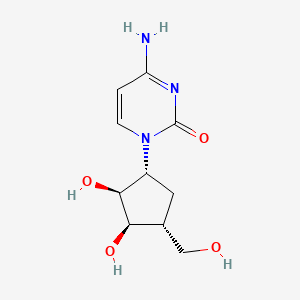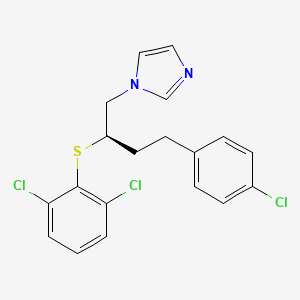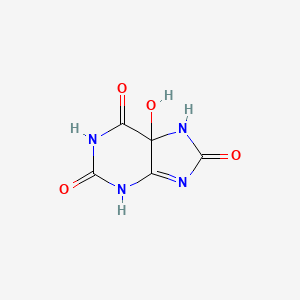
1-C-(Indol-3-yl)glycerol 3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Catalysis and Kinetics
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is pivotal in the enzymatic process and kinetic studies of indole-3-glycerol phosphate synthase (IGPS). This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. For instance, the enzyme from Mycobacterium tuberculosis is significant for its virulence, and detailed studies have been conducted on its kinetic behavior and the chemical characteristics of the substrate and product involved in the catalysis (Czekster et al., 2009). Similarly, the enzyme from the hyperthermophilic archaeon Pyrococcus furiosus displays remarkable stability and activity at high temperatures, offering insights into enzyme behavior under extreme conditions (Arif et al., 2018).
Structural and Mechanistic Studies
The structural analysis of IGPS from various organisms, including Sulfolobus solfataricus, has contributed significantly to understanding the mechanism of enzyme-catalyzed indole synthesis. X-ray crystallography has been instrumental in revealing the binding modes of substrates and the architecture of the enzyme’s active site, providing a basis for studying the catalytic mechanism at a molecular level (Hennig et al., 2002).
Role in Plant Physiology and Pathogen Resistance
IGP is also implicated in plant physiology and pathogen resistance mechanisms. In plants like Arabidopsis, glycerol-3-phosphate (G3P), closely related to IGP, is associated with basal resistance to fungi like Colletotrichum higginsianum. The manipulation of G3P levels in plants has been shown to influence their defense response to pathogens, highlighting the broader implications of these metabolites in plant immunity (Chanda et al., 2011).
Implications in Membrane Phospholipid Synthesis
In the context of bacterial pathogens, the first step of phosphatidic acid formation, crucial for membrane phospholipid synthesis, involves glycerol-3-phosphate acylation. Understanding this process provides insights into bacterial lipid metabolism and potential targets for developing antibacterial therapeutics (Lu et al., 2006).
Eigenschaften
CAS-Nummer |
4220-97-7 |
|---|---|
Molekularformel |
C11H14NO6P |
Molekulargewicht |
287.21 g/mol |
IUPAC-Name |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |
InChI-Schlüssel |
NQEQTYPJSIEPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Synonyme |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)
![7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one](/img/structure/B1202440.png)

![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)

![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)

![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)


